Quinocycline B

Antimicrobial susceptibility Gram-positive pathogen MIC determination

Quinocycline B (CAS 37231-76-8), also identified as kosinostatin, is a quinocycline-class antibiotic belonging to the polyketide-derived quinone glycoside family. Isolated originally from Streptomyces aureofaciens and subsequently from Micromonospora sp.

Molecular Formula C33H32N2O10
Molecular Weight 616.6 g/mol
CAS No. 37231-76-8
Cat. No. B13425142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinocycline B
CAS37231-76-8
Molecular FormulaC33H32N2O10
Molecular Weight616.6 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C3=CC4=C(C(=C3C5CC2(OC56C=C7CCN=C7N6)C)O)C(=O)C8=C(C4=O)C(=CC=C8)O)O)(C(=O)C)O
InChIInChI=1S/C33H32N2O10/c1-13(36)33(42)14(2)43-22(10-21(33)38)44-29-18-9-17-25(26(39)16-5-4-6-20(37)24(16)27(17)40)28(41)23(18)19-12-31(29,3)45-32(19)11-15-7-8-34-30(15)35-32/h4-6,9,11,14,19,21-22,29,37-38,41-42H,7-8,10,12H2,1-3H3,(H,34,35)/t14-,19-,21+,22-,29+,31+,32-,33+/m0/s1
InChIKeyIWQFYWITNQDEGF-ISOVBQQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinocycline B (CAS 37231-76-8): Structural Identity and Baseline Characterization of a Quinocycline-Class Antibiotic


Quinocycline B (CAS 37231-76-8), also identified as kosinostatin, is a quinocycline-class antibiotic belonging to the polyketide-derived quinone glycoside family [1]. Isolated originally from Streptomyces aureofaciens and subsequently from Micromonospora sp. TP-A0468, the compound features a distinctive seven-ring skeleton (ABCDEFG) with an anthraquinone core, three chiral centers at C7, C9, and C10, and an unusual pyrrolopyrrole FG ring connected via an N,O-acetal linkage [1][2]. Physico-chemical characterization confirms a molecular formula of C33H32N2O10 and molecular weight of 616.62 . The compound demonstrates both antibacterial activity against Gram-positive bacteria and antitumor activity across multiple cancer cell lines [2].

Why Quinocycline B Cannot Be Interchanged with Isoquinocycline B or Generic Quinocycline-Class Analogs


Substitution of Quinocycline B with its closest structural analog, isoquinocycline B, is scientifically invalid due to irreversible stereochemical divergence at the C-2′ aza-spiro carbon [1]. NMR analysis has definitively established that Quinocycline B (kosinostatin) is the stereoisomer of isoquinocycline B at this critical chiral center, and the conversion of Quinocycline B to isoquinocycline B proceeds irreversibly in both solid state and solution [1][2]. This stereochemical distinction precludes functional interchangeability. Furthermore, in-class analogs such as quinocycline A and isoquinocycline A differ in sugar moiety composition and antimicrobial spectrum, with divergent activity profiles against mycobacteria versus Gram-positive organisms [3]. Generic procurement without verifying stereochemical identity and lot-specific purity (≥95% HPLC) risks introducing isoquinocycline contamination or degraded material, compromising experimental reproducibility and invalidating comparative analyses [4].

Quinocycline B Quantitative Differentiation Evidence: Comparator-Based Activity Data for Scientific Procurement Decisions


Antibacterial Potency: Quinocycline B Demonstrates Sub-40 ng/mL MIC Against Gram-Positive Bacteria, Surpassing Isoquinocycline B Spectrum

Quinocycline B exhibits potent inhibition of Gram-positive bacterial growth with a minimum inhibitory concentration (MIC) of 0.039 μg/mL, representing approximately 40- to 320-fold higher potency against Gram-positive organisms relative to its activity against Gram-negative bacteria and yeasts [1]. In contrast, isoquinocycline B, isolated from the same Micromonospora sp. TP-A0468 fermentation broth, demonstrates a distinct antimicrobial spectrum with strong anti-mycobacterium activity rather than broad Gram-positive coverage . This spectrum differentiation provides a clear selection criterion for researchers targeting Gram-positive pathogens versus mycobacterial studies.

Antimicrobial susceptibility Gram-positive pathogen MIC determination

Cytotoxicity Profile: Quinocycline B Achieves Nanomolar-Range IC50 Against Multiple Cancer Cell Lines, a Dual-Activity Feature Absent in Isoquinocycline B

Quinocycline B demonstrates potent cytotoxicity against various cancer cell lines with IC50 values ranging from 0.02 to 0.6 μM (approximately 12–370 ng/mL) [1]. This antitumor activity is a distinguishing feature absent from the reported biological profile of isoquinocycline B, which is primarily characterized for its anti-mycobacterial properties without documented cancer cell cytotoxicity [2]. The dual antibacterial–antitumor activity of Quinocycline B, coupled with its human DNA topoisomerase IIα inhibition (IC50 of 3–10 μM), represents a unique multi-target pharmacological signature within the quinocycline class [1].

Cancer cell cytotoxicity Antitumor activity IC50 determination

Stereochemical Identity: Quinocycline B is the C-2′ Spiro Stereoisomer of Isoquinocycline B with Irreversible Isomerization Kinetics

NMR spectroscopic analysis definitively established that Quinocycline B (kosinostatin) is the stereoisomer of isoquinocycline B with respect to stereochemistry at the C-2′ spiro carbon [1]. This stereochemical relationship is not static: Quinocycline B undergoes irreversible isomerization to isoquinocycline B through inversion of the stereocenter at C-2′, a process that occurs in both solid state and solution [1][2]. In contrast, the reverse conversion (isoquinocycline B to Quinocycline B) does not occur under identical conditions [2]. This thermodynamic irreversibility has critical implications for compound handling, storage, and experimental design.

Stereochemistry NMR structure elucidation Isomerization kinetics

Mechanism of Action Differentiation: Quinocycline B Inhibits Human DNA Topoisomerase IIα with μM-Range Potency

Quinocycline B inhibits human DNA topoisomerase IIα with an IC50 of 3–10 μM, providing a defined molecular target for its antitumor activity [1]. This topoisomerase IIα inhibitory activity distinguishes Quinocycline B from antibacterial-only quinocycline analogs and from classical tetracycline antibiotics that target the bacterial 30S ribosomal subunit [2]. While antibacterial quinocyclines may exert effects via protein synthesis inhibition, the dual antibacterial–topoisomerase inhibition profile of Quinocycline B represents a pharmacologically distinct mechanism warranting targeted compound selection.

Topoisomerase IIα inhibition DNA damage response Mechanism of action

Production Source and Identity Confirmation: Quinocycline B (Kosinostatin) is Structurally Distinct from Co-Isolated Isoquinocycline B in Micromonospora Fermentation

Quinocycline B and isoquinocycline B are co-isolated as distinct compounds from the same Micromonospora sp. TP-A0468 fermentation broth, requiring chromatographic separation (ODS column chromatography) to obtain pure individual components [1]. Physico-chemical comparison indicates that kosinostatin (Quinocycline B) is presumably identical to the quinocycline B originally isolated by Celmer et al. from Streptomyces aureofaciens [2]. This co-production context underscores that any fermentation-derived quinocycline material may contain isoquinocycline contamination unless specifically purified and analytically verified.

Natural product isolation Fermentation Co-metabolite identification

Quinocycline B Procurement Applications: Evidence-Backed Research Scenarios for Antimicrobial and Antitumor Discovery


Antimicrobial Susceptibility Testing Against Gram-Positive Pathogens

Researchers conducting minimum inhibitory concentration (MIC) determinations against Gram-positive bacterial strains should select Quinocycline B based on its demonstrated potency of 0.039 μg/mL against Gram-positive organisms [1]. This application is supported by the compound's approximately 40- to 320-fold selectivity for Gram-positive over Gram-negative bacteria and yeasts (MIC = 1.56–12.5 μg/mL) [1]. Comparative studies should avoid substituting isoquinocycline B, which exhibits a divergent antimicrobial spectrum directed primarily against mycobacteria rather than broad Gram-positive coverage [2].

Antitumor Drug Discovery Screening Against Cancer Cell Lines

Investigators screening for novel anticancer agents with nanomolar-range cytotoxicity should procure Quinocycline B specifically, given its validated IC50 range of 0.02–0.6 μM across various cancer cell lines [1]. This antitumor activity is coupled with human DNA topoisomerase IIα inhibition (IC50 = 3–10 μM), providing a defined molecular mechanism for downstream target validation studies [1]. Isoquinocycline B lacks documented anticancer activity and should not be procured as a substitute for antitumor screening campaigns [2].

Stereochemical Stability and Isomerization Studies of Spirocyclic Natural Products

Scientists investigating stereochemical stability, spiro carbon epimerization kinetics, or irreversible isomerization mechanisms should utilize Quinocycline B as a model compound due to its well-characterized unidirectional conversion to isoquinocycline B [1][2]. The irreversible nature of this transformation—occurring in both solid state and solution—makes Quinocycline B uniquely suited for studies of thermodynamic versus kinetic control in spirocyclic systems [2]. Procurement must include analytical verification of stereochemical purity (≥95% by HPLC) and appropriate storage conditions to prevent unintended isomerization [3].

Natural Product Dereplication and Co-Metabolite Profiling

Microbial natural product chemists conducting fermentation extract profiling or dereplication studies should use authentic Quinocycline B as an analytical reference standard for distinguishing it from co-produced isoquinocycline B in Micromonospora and Streptomyces fermentation broths [1][2]. The co-occurrence of both compounds in the same fermentation requires ODS column chromatography for resolution, and reference standards are essential for accurate LC-MS or NMR-based identification [1]. Researchers should verify that procured material is free of isoquinocycline B contamination, as this would confound bioactivity attribution and structural characterization [2].

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